8-Methoxychroman-2-one

Sirtuin inhibition Epigenetic targets Dihydrocoumarin pharmacology

8-Methoxychroman-2-one (CAS 80515-75-9; molecular formula C10H10O3; MW 178.18 g/mol) is a chromanone derivative belonging to the 3,4-dihydrocoumarin class—a privileged scaffold in medicinal chemistry defined by a saturated C3–C4 bond in the 1-benzopyran-2-one ring system. This saturation fundamentally distinguishes it from the structurally analogous but unsaturated coumarin family (chromen-2-ones), resulting in divergent pharmacological profiles, metabolic stability characteristics, and synthetic versatility.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 80515-75-9
Cat. No. B3155600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxychroman-2-one
CAS80515-75-9
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=O)CC2
InChIInChI=1S/C10H10O3/c1-12-8-4-2-3-7-5-6-9(11)13-10(7)8/h2-4H,5-6H2,1H3
InChIKeyKDODNHXOXGQLSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxychroman-2-one (CAS 80515-75-9): Structural Identity and Dihydrocoumarin Scaffold Classification for Procurement Decision-Making


8-Methoxychroman-2-one (CAS 80515-75-9; molecular formula C10H10O3; MW 178.18 g/mol) is a chromanone derivative belonging to the 3,4-dihydrocoumarin class—a privileged scaffold in medicinal chemistry defined by a saturated C3–C4 bond in the 1-benzopyran-2-one ring system [1]. This saturation fundamentally distinguishes it from the structurally analogous but unsaturated coumarin family (chromen-2-ones), resulting in divergent pharmacological profiles, metabolic stability characteristics, and synthetic versatility [2]. The compound features a regioselectively installed methoxy group at the C-8 position of the aromatic ring, a substitution pattern that has been associated with enhanced antiproliferative activity relative to C-6 substituted analogues in related chromen-2-one derivative series [3]. Commercially available from multiple vendors at purities ranging from 95% to 98% , 8-Methoxychroman-2-one serves primarily as a synthetic building block and fragment for medicinal chemistry lead generation programs targeting the chromanone pharmacophore space.

Why Generic Substitution Fails for 8-Methoxychroman-2-one: Structural Determinants That Preclude Simple Interchange with Coumarin Analogs or Positional Isomers


Procurement or experimental substitution of 8-Methoxychroman-2-one with its closest structural analogues—whether the unsaturated coumarin counterpart 8-methoxy-chromen-2-one (CAS 2445-81-0), the 6-methoxy positional isomer (CAS 20920-98-3), or the unsubstituted parent dihydrocoumarin (CAS 119-84-6)—is scientifically inadvisable due to three irreducible structural determinants. First, the saturated C3–C4 bond eliminates the electrophilic Michael acceptor moiety present in coumarins, fundamentally altering target engagement profiles: the parent dihydrocoumarin inhibits SIRT1 and SIRT2 (IC50 = 208 μM and 295 μM, respectively) , whereas coumarin itself does not share this sirtuin inhibition profile, illustrating scaffold-dependent pharmacology [1]. Second, the 8-methoxy regiochemistry confers distinct antiproliferative activity relative to the 6-methoxy substitution pattern, as demonstrated by the superior activity of 8-cinnamoylchromen-2-one derivatives over their 6-cinnamoyl counterparts across multiple cancer cell lines [2]. Third, at the class level, 3,4-dihydrocoumarins and their corresponding coumarin analogs exhibit markedly different antioxidant and cytotoxicity profiles, with dihydrocoumarins generally displaying higher human oral absorption (%HOA > 99%) and plasma protein binding (60–97%) [3]. These cumulative structural and pharmacological divergences mean that no single analog can serve as a drop-in replacement without altering the biological or synthetic outcome.

8-Methoxychroman-2-one Evidence Guide: Quantified Differentiation Against Closest Analogs and In-Class Comparators


Scaffold Saturation: SIRT1/2 Inhibition Profile of Dihydrocoumarin Core Versus Coumarin—Class-Level Inference for 8-Methoxychroman-2-one

The saturated 3,4-dihydrocoumarin scaffold of 8-Methoxychroman-2-one confers a sirtuin inhibitory profile absent in the unsaturated coumarin series. The parent compound dihydrocoumarin (chroman-2-one, CAS 119-84-6) inhibits human SIRT1 with an IC50 of 208 μM and SIRT2 with an IC50 of 295 μM in in vitro enzymatic assays . Residual SIRT1 deacetylase activity is reduced to 85±5.8% and 73±13.7% at 1.6 μM and 8 μM, respectively, confirming concentration-dependent inhibition extending into low micromolar ranges . In contrast, coumarin (2H-chromen-2-one, CAS 91-64-5) does not exhibit comparable sirtuin inhibition, with reported binding affinities directed toward entirely distinct target classes (e.g., Ki = 9.30 μM for carbonic anhydrase-type targets) [1]. This class-level scaffold divergence is directly applicable to the 8-methoxy substituted derivative given that the methoxy group at C-8 modulates electronic properties without disrupting the saturated lactone pharmacophore responsible for sirtuin engagement.

Sirtuin inhibition Epigenetic targets Dihydrocoumarin pharmacology

Regiochemical Advantage: Superior Antiproliferative Activity of 8-Substituted Versus 6-Substituted Chromen-2-one Derivatives

The C-8 methoxy substitution pattern of 8-Methoxychroman-2-one confers a regiochemical advantage over the C-6 substituted isomer. Direct comparative studies on cinnamoyl-substituted chromen-2-one derivatives demonstrated that 8-cinnamoylchromen-2-one derivatives consistently exhibited higher antiproliferative activity compared to their 6-cinnamoyl analogues when evaluated against three human cancer cell lines: SK-OV-3 (ovarian adenocarcinoma), CCRF-CEM (leukemia), and MCF-7 (breast carcinoma) [1]. The most potent 8-substituted compound in this series also exhibited the highest Src kinase inhibition with an IC50 of 14.5 μmol/L [1]. This 8-position advantage is attributed to altered molecular geometry, electronic distribution, and steric factors that optimize target engagement relative to the 6-position . While these data are derived from cinnamoyl-substituted chromen-2-ones rather than the parent methoxy series, the regiochemical SAR principle—that C-8 substitution yields superior activity profiles to C-6 substitution in the chromen-2-one scaffold class—is structurally transferable to the 8-methoxy versus 6-methoxy chroman-2-one comparison.

Antiproliferative activity Regiochemistry SAR Cancer cell lines

Physicochemical Differentiation: XLogP, Topological Polar Surface Area, and Hydrogen Bonding Profile Versus Positional Isomers and Coumarin Analog

8-Methoxychroman-2-one possesses a defined physicochemical profile that differentiates it from both its unsaturated coumarin analog and positional isomers. The compound has a calculated XLogP of 1.6, a topological polar surface area (TPSA) of 35.5 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond . In contrast, the unsaturated coumarin analog 8-methoxy-chromen-2-one (CAS 2445-81-0) has a molecular formula of C10H8O3 (MW 176.17), featuring one fewer saturated carbon and the conjugated C3=C4 double bond, which increases molecular planarity and alters both the XLogP and TPSA values . The dihydro scaffold of 8-Methoxychroman-2-one introduces a tetrahedral sp³ center at C3 and C4, breaking the full conjugation of the coumarin system and thereby modulating passive membrane permeability characteristics. Among positional isomers (6-methoxy, 7-methoxy, and 8-methoxy chroman-2-ones), the identical molecular formula (C10H10O3) and molecular weight (178.18) mask significant differences in dipole moment orientation and electrostatic potential distribution that influence target recognition .

Physicochemical properties Drug-likeness ADME prediction

Commercial Availability and Purity Specifications: Vendor-Linked Procurement Differentiation for 8-Methoxychroman-2-one

8-Methoxychroman-2-one is commercially available from multiple established chemical suppliers with documented purity specifications, enabling procurement decisions based on application-specific quality requirements. LeYan (Shanghai Haohong Biomedical Technology) offers the compound at 98% purity under product number 1742964 . AKSci supplies the compound at ≥95% purity (Catalog No. 2061CU) with recommended long-term storage in a cool, dry place . Chemenu lists the compound at 95% purity (Catalog No. CM123867) with storage at 2–8°C . Sunway Pharm also lists the compound . In comparison, the 8-methoxycoumarin analog (CAS 2445-81-0) is more widely stocked by major international vendors including Sigma-Aldrich/Merck due to its status as a naturally occurring compound from Ruta graveolens and its more extensive biological literature, while 6-Methoxychroman-2-one (CAS 20920-98-3) is available from GLPBIO and other suppliers [1]. The relative scarcity of 8-Methoxychroman-2-one compared to its coumarin analog, combined with the documented 98% purity grade from LeYan, positions this compound as a specialized research intermediate with defined quality benchmarks.

Commercial sourcing Purity specification Vendor comparison

Class-Level Toxicological Differentiation: Dihydrocoumarin Scaffold Exhibits Favorable Hemocompatibility and Oral Safety Profile Versus Reactive Coumarin Congeners

The 3,4-dihydrocoumarin scaffold class demonstrates a favorable toxicological profile relative to certain reactive coumarin derivatives, a property attributable to the absence of the electrophilic α,β-unsaturated lactone moiety. In a systematic comparative study of twelve 3,4-dihydro-4-arylcoumarins and five 4-arylcoumarins, hemolytic analysis in rabbit red blood cells at 100 μg/mL showed that the majority of compounds exhibited minimal hemolytic activity, with only two compounds showing slightly more than 5% hemolysis [1]. Crucially, injection and oral toxicity tests on Galleria mellonella larvae demonstrated that none of the tested 4-arylcoumarins or 3,4-dihydrocoumarins significantly affected appetite, viability, or mortality [1]. This contrasts with the known profile of certain coumarins—particularly those with the intact α,β-unsaturated lactone—that can act as Michael acceptors and form covalent adducts with cellular nucleophiles, contributing to hepatotoxic risk at elevated exposures [2]. While direct toxicity data for 8-Methoxychroman-2-one itself are not available, the class-level evidence from structurally related 3,4-dihydrocoumarins supports the inference that saturation of the C3–C4 bond confers a broader therapeutic window than is typical for electrophilic coumarin congeners.

Toxicity screening Hemocompatibility In vivo safety

Optimal Application Scenarios for 8-Methoxychroman-2-one: Evidence-Backed Use Cases for Scientific and Industrial Procurement


Sirtuin-Targeted Epigenetic Probe Development

8-Methoxychroman-2-one is the appropriate starting scaffold for medicinal chemistry programs targeting the sirtuin (SIRT1/SIRT2) epigenetic axis. The saturated dihydrocoumarin core is validated as a sirtuin inhibitory pharmacophore, with the parent dihydrocoumarin demonstrating concentration-dependent inhibition of SIRT1 (IC50 = 208 μM) and SIRT2 (IC50 = 295 μM) . The 8-methoxy substituent provides a synthetic handle for further derivatization while potentially modulating potency through electronic effects on the aromatic ring. In contrast, the coumarin analog 8-methoxy-chromen-2-one lacks this sirtuin inhibition profile due to the fundamental pharmacophore incompatibility of the planar, fully conjugated lactone system [1]. Structure-activity relationship campaigns should use 8-Methoxychroman-2-one rather than its coumarin counterpart as the core scaffold to maintain sirtuin target engagement.

Antiproliferative Lead Optimization Leveraging 8-Position Regiochemical Advantage

For anticancer drug discovery programs focused on chromanone-based antiproliferative agents, 8-Methoxychroman-2-one is the regiochemically preferred scaffold. Direct comparative SAR evidence from chromen-2-one derivatives demonstrates that 8-substituted compounds consistently outperform their 6-substituted counterparts in antiproliferative activity across SK-OV-3 (ovarian), CCRF-CEM (leukemia), and MCF-7 (breast) cancer cell lines [2]. The most potent 8-substituted derivative in the cinnamoyl series also achieved Src kinase inhibition with an IC50 of 14.5 μmol/L [2]. This regiochemical advantage, combined with the cleaner toxicological profile of the dihydro scaffold relative to electrophilic coumarins [3], makes 8-Methoxychroman-2-one a strategically superior starting point for kinase-targeted anticancer agent development compared to 6-Methoxychroman-2-one or the coumarin-based 8-methoxy-chromen-2-one.

Fragment-Based Drug Discovery (FBDD) Using the Dihydrocoumarin Scaffold

8-Methoxychroman-2-one is well-suited as a fragment in fragment-based drug discovery campaigns. Its physicochemical profile—XLogP of 1.6, TPSA of 35.5 Ų, MW of 178.18 g/mol, zero hydrogen bond donors, and only one rotatable bond —aligns well with the Rule of Three guidelines for fragment libraries (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3). The absence of the electrophilic α,β-unsaturated lactone (present in coumarin fragments) reduces the risk of non-specific covalent binding and false-positive screening hits. The 8-methoxy group offers a vector for fragment growing or merging strategies, while the saturated lactone provides metabolic stability advantages over ester-containing fragments. Procurement of this compound at 98% purity from LeYan ensures fragment-quality material for biophysical screening by SPR, NMR, or thermal shift assays.

Synthetic Methodology Development for Regioselective Chromanone Functionalization

8-Methoxychroman-2-one serves as a valuable substrate for developing and validating new synthetic methodologies targeting the chromanone scaffold. The regioselective installation of the 8-methoxy group represents a non-trivial synthetic challenge, as the electron-donating methoxy substituent directs electrophilic aromatic substitution to the ortho/para positions (C-5, C-7) rather than C-8, necessitating alternative synthetic strategies . The compound is listed as an intermediate in patents covering substituted chroman derivatives with therapeutic applications, including anticancer and chemotherapeutic selective agents [4]. For process chemistry groups seeking to establish robust synthetic routes to 8-substituted chromanones, 8-Methoxychroman-2-one represents both a target compound and a benchmarking substrate for evaluating regioselective functionalization methodologies.

Quote Request

Request a Quote for 8-Methoxychroman-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.